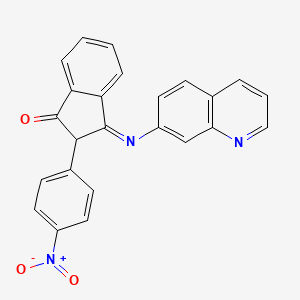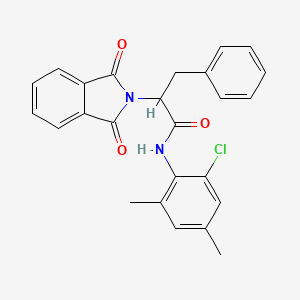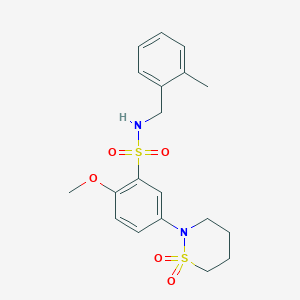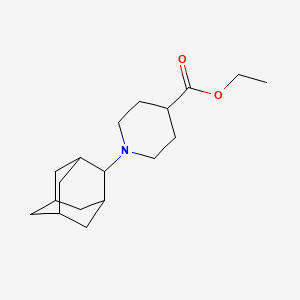![molecular formula C19H22N2O2S B4957712 4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B4957712.png)
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H21NOS It is known for its unique chemical structure, which includes a butoxy group, a methylphenyl group, and a carbamothioyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methylphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzamides with different functional groups
Aplicaciones Científicas De Investigación
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its functional groups.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-butoxy-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
- 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
Uniqueness
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-13-23-17-11-7-15(8-12-17)18(22)21-19(24)20-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCUYACLYAMDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)



![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)

![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
![1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
